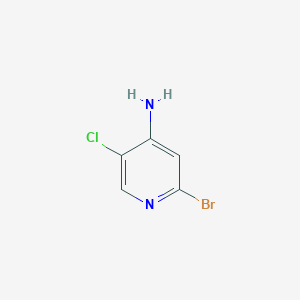

2-Bromo-5-chloropyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAUNCHRNBJWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720905 | |

| Record name | 2-Bromo-5-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-72-6 | |

| Record name | 2-Bromo-5-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Safety Landscape of 2-Bromo-5-chloropyridin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 2-Bromo-5-chloropyridin-4-amine was publicly available at the time of this writing. The following guide has been compiled using safety data from structurally similar and isomeric compounds, including 4-Amino-5-bromo-2-chloropyridine and other halogenated pyridines. This information is intended for guidance and risk assessment purposes only. It is imperative to obtain a compound-specific Safety Data Sheet (SDS) from the supplier before any handling, storage, or use of 2-Bromo-5-chloropyridin-4-amine.

Chemical Identity and Physicochemical Properties

2-Bromo-5-chloropyridin-4-amine is a halogenated pyridine derivative. While specific data for this compound is limited, the properties of its isomer, 4-Amino-5-bromo-2-chloropyridine (CAS: 857730-21-3), provide valuable insights.[1][2][3][4][5] Halogenated pyridines are recognized for their utility as building blocks in the synthesis of pharmaceuticals and agrochemicals.[6] The presence of amino, bromo, and chloro functional groups imparts a unique reactivity profile, making it a versatile intermediate in medicinal chemistry for creating novel therapeutic agents.[6]

Table 1: Physicochemical Data of 4-Amino-5-bromo-2-chloropyridine (Isomer)

| Property | Value | Source |

| Molecular Formula | C5H4BrClN2 | [1][3][4] |

| Molecular Weight | 207.46 g/mol | [1][3][4] |

| Melting Point | 127-129 °C | [1][2] |

| Boiling Point | 315.5 °C at 760 mmHg | [2] |

| Density | 1.834 g/cm³ | [2] |

Hazard Identification and GHS Classification

Based on data for analogous compounds, 2-Bromo-5-chloropyridin-4-amine should be handled as a hazardous substance. The primary hazards associated with similar halogenated aminopyridines include acute oral toxicity, skin irritation, and serious eye irritation.[1][2]

Anticipated GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Eye Irritation (Category 2): Causes serious eye irritation.[2]

Hazard Statements (Anticipated):

Safe Handling and Storage Protocols

Given the anticipated hazards, stringent safety protocols are essential when working with 2-Bromo-5-chloropyridin-4-amine.

Experimental Workflow: Safe Handling Protocol

Caption: A logical workflow for the safe handling of halogenated pyridines.

Step-by-Step Handling Procedures:

-

Engineering Controls: All manipulations of 2-Bromo-5-chloropyridin-4-amine should be conducted in a well-ventilated chemical fume hood.[1][2]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices:

-

Storage:

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Measures

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1][2] |

| Skin Contact | IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Accidental Release and Disposal Considerations

Accidental Release:

-

Evacuate the area.

-

Wear appropriate PPE as outlined in Section 3.

-

Avoid dust formation.

-

Carefully sweep up the spilled solid material and place it in a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

Disposal:

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][2] Do not allow the product to enter drains.

Toxicological Profile: Insights from Related Compounds

While specific toxicological data for 2-Bromo-5-chloropyridin-4-amine is unavailable, the profiles of related aminopyridines suggest potential for neurotoxicity. Aminopyridines, as a class, are known to be toxic by all routes of exposure and can be readily absorbed through the skin. Severe poisoning incidents with other aminopyridines have been reported to cause convulsions and respiratory failure.

Conclusion: A Call for Cautious and Informed Handling

2-Bromo-5-chloropyridin-4-amine is a valuable research chemical with significant potential in drug discovery. However, the lack of a specific MSDS necessitates a highly cautious approach to its handling. The information presented in this guide, derived from structurally similar compounds, provides a framework for initial risk assessment and the implementation of safe laboratory practices. Researchers and drug development professionals must prioritize obtaining a supplier-specific SDS and adhere to stringent safety protocols to mitigate potential risks associated with this and other novel chemical entities.

References

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-5-chloropyridin-4-amine

This guide provides a detailed exploration of the mass spectrometric analysis of 2-Bromo-5-chloropyridin-4-amine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. The principles and methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally similar molecules.

Introduction: The Analytical Imperative

2-Bromo-5-chloropyridin-4-amine (C₅H₄BrClN₂) is a substituted pyridine featuring two different halogen atoms and an amine functional group.[1][2] Accurate mass determination and structural confirmation are critical quality control steps in its synthesis and subsequent use as a building block in pharmaceutical and materials science. Mass spectrometry serves as an indispensable tool for this purpose, offering high sensitivity and specificity. The presence of bromine and chlorine, each with a distinct isotopic signature, provides a unique analytical fingerprint that is central to its unambiguous identification. This guide will detail the theoretical and practical aspects of analyzing this compound, with a focus on electrospray ionization (ESI) techniques coupled with tandem mass spectrometry (MS/MS).

The Molecular Ion: A Halogenated Isotopic Signature

The most telling feature in the mass spectrum of 2-Bromo-5-chloropyridin-4-amine is its complex molecular ion cluster. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[3][4] The combination of these isotopes results in a characteristic cluster of peaks, which is a powerful diagnostic tool.[5][6][7]

The monoisotopic mass of the molecule, containing the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, and ³⁵Cl), is 205.9246 g/mol .[1] However, the full mass spectrum will display a cluster of peaks corresponding to the different isotopic combinations.

Table 1: Predicted Isotopic Cluster for the Molecular Ion [M+H]⁺ of 2-Bromo-5-chloropyridin-4-amine

| Ion Species (Isotopes) | m/z (Da) | Relative Abundance (%) |

| [C₅H₅⁷⁹Br³⁵ClN₂]⁺ | 206.9324 | 100.0 |

| [C₅H₅⁸¹Br³⁵ClN₂]⁺ | 208.9304 | 97.9 |

| [C₅H₅⁷⁹Br³⁷ClN₂]⁺ | 208.9295 | 32.6 |

| [C₅H₅⁸¹Br³⁷ClN₂]⁺ | 210.9275 | 32.0 |

Note: The relative abundances are calculated based on the natural isotopic abundances of the elements. The [M+H]⁺ ion is considered here, as is common in ESI. The M+2 peak will be a combination of contributions from [M(⁸¹Br³⁵Cl)+H]⁺ and [M(⁷⁹Br³⁷Cl)+H]⁺, resulting in a peak with a relative abundance of approximately 130.5% of the monoisotopic peak.

The presence of this distinct pattern—specifically the near 1:1 ratio of the M and M+2 groups (from bromine) and the ~3:1 ratio within those groups (from chlorine)—is a definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.[3][4]

Ionization Technique: The Rationale for Electrospray Ionization (ESI)

For a polar, functionalized molecule like 2-Bromo-5-chloropyridin-4-amine, Electrospray Ionization (ESI) is the premier choice.[8][9] ESI is a "soft" ionization technique that typically imparts minimal internal energy to the analyte, thus preserving the intact molecular ion for detection.[8][10] This is crucial for obtaining molecular weight information.

Causality behind the choice of ESI:

-

Polarity and Basicity: The pyridine nitrogen and the exocyclic amine group are basic sites that are readily protonated in the acidic mobile phases commonly used in liquid chromatography-mass spectrometry (LC-MS). This high proton affinity leads to efficient formation of [M+H]⁺ ions, resulting in excellent sensitivity.

-

Thermal Lability: While this specific molecule is relatively stable, many organic intermediates can be thermally labile. ESI avoids the high temperatures associated with other techniques (like electron ionization), preventing thermal degradation and ensuring the observed ions correspond to the actual analyte.[10]

-

LC-MS Compatibility: ESI provides a seamless interface between liquid chromatography and mass spectrometry, allowing for the analysis of complex reaction mixtures and purification monitoring.[9]

Fragmentation Pathways and Structural Elucidation

While ESI is a soft ionization technique, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). This process, known as collision-induced dissociation (CID), provides invaluable structural information.[11] The fragmentation of the protonated molecular ion of 2-Bromo-5-chloropyridin-4-amine is dictated by its structure.

Key Predicted Fragmentation Pathways:

-

Loss of Halogen Radicals: While less common for aryl halides in low-energy CID compared to electron ionization, the successive loss of bromine (•Br) and chlorine (•Cl) radicals can occur, particularly at higher collision energies.

-

Ring Cleavage: A more characteristic fragmentation pathway for aromatic amines involves the loss of small neutral molecules like HCN or H₂CN.[12] This indicates the breakdown of the pyridine ring itself.

-

Loss of NH₃: The elimination of ammonia from the protonated amine can also be a potential fragmentation route.

The following diagram illustrates a plausible fragmentation pathway for [M+H]⁺ of 2-Bromo-5-chloropyridin-4-amine.

Caption: Proposed CID fragmentation of 2-Bromo-5-chloropyridin-4-amine.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 207/209/211 | 172/174 | •Cl |

| 207/209/211 | 128/130 | •Br |

| 128/130 | 101/103 | HCN |

| 172/174 | 145/147 | HCN |

| 207/209/211 | 93 | •Br, •Cl |

Note: m/z values are given for the major isotopes. Each halogen-containing fragment will exhibit its own characteristic isotopic pattern.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for the LC-MS/MS analysis of 2-Bromo-5-chloropyridin-4-amine.

A. Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Perform a serial dilution using 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid ensures efficient protonation.

B. Liquid Chromatography Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

C. Mass Spectrometry Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: +3.5 kV.

-

Drying Gas (N₂) Flow: 10 L/min.

-

Drying Gas Temperature: 325 °C.

-

Nebulizer Pressure: 35 psi.

-

Scan Mode (MS1): Full scan from m/z 50 to 400 to observe the full isotopic cluster of the molecular ion.

-

Scan Mode (MS/MS): Product ion scan of the most abundant precursor ion (e.g., m/z 207).

-

Collision Energy: Ramped from 10-40 eV to observe both primary and secondary fragments.

D. Self-Validation System:

-

Confirmation of Identity: The acquired full scan spectrum must show the characteristic isotopic cluster detailed in Table 1. The m/z values and their relative intensities are the primary confirmation points.

-

Structural Confirmation: The MS/MS spectrum must show fragments corresponding to the predicted losses (e.g., loss of Br, Cl). The isotopic patterns of the fragment ions must also be consistent (e.g., the fragment at m/z 128/130 should have a ~3:1 isotopic ratio, confirming the presence of chlorine).

The following workflow diagram illustrates the logical process from sample to validated result.

Caption: Experimental and data analysis workflow for validation.

References

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

PubChem. 2-Amino-5-bromo-4-chloropyridine. [Link]

-

Khimich, N. N., et al. (2020). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

TMP Chem. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Hofmann, J., & Svanberg, S. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. ACS Publications. [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Sparkman, O. D. (2006). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

Sources

- 1. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromo-4-chloropyridine 97% | CAS: 942947-94-6 | AChemBlock [achemblock.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. whitman.edu [whitman.edu]

Methodological & Application

Application Notes & Protocols: Selective Functionalization of 2-Bromo-5-chloropyridin-4-amine

Abstract: This document provides a detailed guide to the selective functionalization of 2-Bromo-5-chloropyridin-4-amine, a key building block in medicinal chemistry. The strategic challenge in utilizing this scaffold lies in the controlled and selective reaction at one of its three reactive sites: the C2-bromo, C5-chloro, and C4-amino positions. This guide elucidates the underlying principles of reactivity and provides experimentally validated protocols for achieving high selectivity in common cross-coupling and substitution reactions. We will explore the preferential reactivity of the C-Br bond in palladium-catalyzed reactions and discuss strategies for subsequent functionalization, thereby enabling the synthesis of complex, multi-substituted pyridine derivatives.

Introduction: The Strategic Importance of 2-Bromo-5-chloropyridin-4-amine

Substituted pyridines are a cornerstone of modern drug discovery, appearing in numerous FDA-approved pharmaceuticals. 2-Bromo-5-chloropyridin-4-amine is a particularly valuable starting material due to its trifunctional nature, offering three distinct points for molecular elaboration. The primary challenge and opportunity lie in the differential reactivity of the C-Br and C-Cl bonds, which allows for sequential, or orthogonal, functionalization.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This principle is the foundation for achieving selectivity in dihalogenated systems. The C-Br bond at the C2 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the C5 position. This inherent difference in reactivity allows for the selective functionalization of the C2 position while leaving the C5-chloro and C4-amino groups intact for subsequent transformations.

This guide will focus on the most common and reliable methods for achieving this selectivity, with a primary emphasis on the Suzuki-Miyaura coupling.

Core Principle: Exploiting Differential Halogen Reactivity

The key to the selective functionalization of 2-Bromo-5-chloropyridin-4-amine is the significant difference in bond dissociation energy and, consequently, the rate of oxidative addition for C-Br versus C-Cl bonds to a low-valent palladium center.

-

C2-Bromo Position: This is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond readily undergoes oxidative addition to Pd(0) catalysts under standard conditions.

-

C5-Chloro Position: The C-Cl bond is substantially less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands) to react.

-

C4-Amino Position: The amino group can act as a directing group and can also be a site for N-functionalization (e.g., acylation, alkylation), though this is often performed as a separate synthetic step.

This reactivity differential allows for a stepwise approach to building molecular complexity, as illustrated below.

Caption: Stepwise functionalization workflow for 2-Bromo-5-chloropyridin-4-amine.

Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol details the selective reaction of a boronic acid at the C2-bromo position, leaving the C5-chloro group untouched. This reaction is robust and has been demonstrated on structurally similar substrates. A patent for the synthesis of kinase inhibitors describes a similar selective Suzuki-Miyaura reaction on a related 2-bromo-5-chloropyridine derivative, highlighting the industrial applicability of this method.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier Example |

| 2-Bromo-5-chloropyridin-4-amine | C₅H₄BrClN₂ | 208.45 | Combi-Blocks |

| Arylboronic Acid | Ar-B(OH)₂ | Variable | Sigma-Aldrich |

| Pd(dppf)Cl₂ · CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd · CH₂Cl₂ | 816.64 | Sigma-Aldrich |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | Fisher Scientific |

| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | Acros Organics |

| Water (Degassed) | H₂O | 18.02 | - |

3.2. Step-by-Step Experimental Protocol

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-chloropyridin-4-amine (1.0 eq, e.g., 1.04 g, 5.0 mmol).

-

Reagent Addition: Add the desired arylboronic acid (1.1 - 1.2 eq, 5.5 - 6.0 mmol).

-

Catalyst and Base: Add sodium carbonate (2.5 eq, 1.32 g, 12.5 mmol) followed by the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq, 0.122 g, 0.15 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL). The dioxane/water ratio is typically between 3:1 and 5:1.

-

Inert Atmosphere: Seal the flask with a septum, and purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Immerse the flask in a preheated oil bath at 85-90 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-5-chloropyridin-4-amine product.

3.3. Rationale and Key Considerations

-

Catalyst Choice: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is highly effective for cross-coupling reactions involving heteroaromatic halides. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and stabilizes the catalytic species.

-

Base: Sodium carbonate is a moderately strong inorganic base that is effective for the transmetalation step of the Suzuki-Miyaura cycle. It is generally preferred over stronger bases like hydroxides, which can promote side reactions.

-

Solvent System: The dioxane/water mixture is a common choice for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing is crucial to prevent oxidation of the Pd(0) active catalyst.

-

Temperature: The reaction is heated to ensure a reasonable reaction rate. However, excessively high temperatures (>100 °C) should be avoided as they may begin to promote the slower reaction at the C-Cl bond, thus reducing selectivity.

Subsequent Functionalization Strategies

Once the C2 position has been successfully functionalized, the resulting 2-aryl-5-chloropyridin-4-amine becomes a substrate for a second transformation.

Caption: Potential downstream functionalization pathways from the intermediate.

-

Buchwald-Hartwig Amination: The C5-chloro position can be functionalized with primary or secondary amines using a palladium catalyst with specialized ligands (e.g., XPhos, RuPhos) and a strong base (e.g., NaOtBu, LHMDS).

-

Sonogashira Coupling: Terminal alkynes can be coupled at the C5 position using a dual palladium/copper catalytic system.

-

Second Suzuki Coupling: While more challenging, a second Suzuki coupling can be achieved at the C5-chloro position by employing more reactive catalysts (e.g., those with Buchwald-type ligands) and higher reaction temperatures.

Troubleshooting and Safety

-

Low Conversion: If the reaction stalls, ensure all reagents are pure and solvents are anhydrous. The palladium catalyst is sensitive to oxygen; ensure the inert atmosphere is maintained throughout the reaction. An additional charge of the catalyst (0.01-0.02 eq) can sometimes drive the reaction to completion.

-

Loss of Selectivity: If side products corresponding to reaction at the C5-Cl bond are observed, reduce the reaction temperature and time.

-

Safety: 2-Bromo-5-chloropyridin-4-amine is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Palladium catalysts are heavy metals and should be handled and disposed of according to institutional guidelines.

References

- Cho, Y.S., et al. (2022). PYRIDOPYRIMIDINE COMPOUNDS AS INHIBITORS OF LRRK2 AND METHODS OF USE THEREOF. World Intellectual Property Organization, Patent No. WO2022061092A1.

Introduction: A Privileged Scaffold in Modern Drug Discovery

An Application Guide to the Regioselective Functionalization of 2-Bromo-5-chloropyridin-4-amine

2-Bromo-5-chloropyridin-4-amine is a pivotal starting material for medicinal chemists and drug development professionals. Its structure, a pyridine ring adorned with an activating amino group and two distinct halogen atoms, presents a unique synthetic puzzle. The strategic value of this molecule lies in the differential reactivity of the carbon-bromine (C-Br) bond at the C2 position and the carbon-chlorine (C-Cl) bond at the C5 position. Mastering the regioselective functionalization of these two sites allows for the rapid and efficient construction of complex molecular architectures, which is essential for building libraries of potential therapeutic agents.[1]

This guide provides a detailed exploration of the principal regioselective reactions of 2-Bromo-5-chloropyridin-4-amine. It moves beyond simple procedural lists to explain the underlying mechanistic principles that govern selectivity. By understanding the causality behind experimental choices, researchers can better troubleshoot, optimize, and adapt these protocols for their specific discovery programs. We will focus on the most robust and widely employed transformations: palladium-catalyzed cross-coupling reactions, which overwhelmingly favor the more labile C-Br bond, and a discussion on the principles of nucleophilic aromatic substitution.

Section 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[2] When applied to dihalogenated heterocycles like 2-Bromo-5-chloropyridin-4-amine, the reaction exhibits remarkable regioselectivity.

The Principle of Regioselectivity: Oxidative Addition Kinetics

The selectivity of the Suzuki-Miyaura coupling is dictated by the initial, rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond on an aromatic ring. Consequently, the Pd(0) complex will preferentially insert into the C2-Br bond, leaving the C5-Cl bond intact for potential subsequent transformations. This kinetic preference is the key to achieving high regioselectivity.

Protocol: Selective Arylation at the C2-Position

This protocol provides a robust method for the Suzuki-Miyaura coupling of various arylboronic acids to the C2 position of 2-Bromo-5-chloropyridin-4-amine. The conditions are adapted from established procedures for similar aminobromopyridines.[2]

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Purpose |

| 2-Bromo-5-chloropyridin-4-amine | ≥97% | Sigma-Aldrich | Starting material |

| Arylboronic Acid | ≥95% | Combi-Blocks | Coupling partner |

| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Strem Chemicals | Palladium(0) catalyst source |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Acros Organics | Base for transmetalation step |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent |

| Water | Degassed, HPLC | Fisher | Co-solvent, aids in dissolving the base |

| Schlenk flask | - | VWR | Reaction vessel for inert atmosphere |

| Magnetic stirrer/hotplate | - | IKA | For heating and agitation |

| Nitrogen or Argon gas supply | High purity | - | To maintain an inert reaction atmosphere |

Step-by-Step Methodology:

-

Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-chloropyridin-4-amine (1.0 mmol, 208.45 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol, 530.7 mg).

-

Scientist's Insight: Using a slight excess of the boronic acid (1.2 eq.) ensures complete consumption of the starting material. Potassium phosphate is an effective base for this transformation, facilitating the crucial transmetalation step.[2]

-

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.7 mg, 5 mol%).

-

Expertise Note: While other catalysts and ligands can be used, Pd(PPh₃)₄ is a reliable, commercially available, and effective pre-catalyst for a wide range of Suzuki couplings involving electron-rich amino-pyridines.

-

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times. This process is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to lower yields.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Causality: The dioxane/water solvent system is effective at solubilizing both the organic and inorganic reagents. Degassing the solvents by sparging with nitrogen or argon for 20-30 minutes prior to use is essential to maintain an oxygen-free environment.

-

-

Reaction: Place the flask in a preheated oil bath at 90-95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL). c. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL). d. Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-5-chloropyridin-4-amine product.

-

Trustworthiness: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

Section 2: Regioselective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically for forming carbon-nitrogen bonds.[4] Similar to the Suzuki coupling, its regioselectivity on 2-Bromo-5-chloropyridin-4-amine is governed by the preferential oxidative addition of palladium into the C2-Br bond.

Mechanism and Catalyst System Rationale

The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile and typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond and regenerates the catalyst.

Sources

Application Notes and Protocols: Regioselective Lithiation of 2-Bromo-5-chloropyridin-4-amine

Abstract

This document provides a comprehensive technical guide for the regioselective lithiation of 2-bromo-5-chloropyridin-4-amine, a critical transformation for the synthesis of functionalized pyridine derivatives used in pharmaceutical and agrochemical research. We will explore the underlying principles of directed ortho-metalation (DoM) and halogen-metal exchange, detailing field-proven protocols for achieving high selectivity and yield. This guide emphasizes the causality behind experimental choices, robust self-validating protocols, and rigorous safety procedures when handling pyrophoric organolithium reagents.

Introduction: The Strategic Importance of Pyridine Functionalization

Substituted pyridines are prevalent scaffolds in a vast array of biologically active molecules.[1] The ability to selectively introduce functional groups onto the pyridine ring is therefore of paramount importance in drug discovery and development. 2-Bromo-5-chloropyridin-4-amine is a versatile starting material, offering multiple sites for chemical modification. Lithiation, the replacement of a hydrogen or halogen atom with a lithium atom, transforms the pyridine into a potent nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds upon reaction with a diverse range of electrophiles.[2][3]

This guide focuses on the selective lithiation at the C3 position, navigating the challenges posed by the multiple reactive sites on the starting material. We will discuss two primary strategies: directed ortho-metalation and halogen-metal exchange.

Mechanistic Considerations: Directing the Lithiation

The regioselectivity of the lithiation of 2-bromo-5-chloropyridin-4-amine is governed by a combination of electronic and steric factors, as well as the choice of the lithiating agent.

Directed ortho-Metalation (DoM)

In DoM, a functional group on the aromatic ring, known as a directing metalation group (DMG), coordinates to the lithium reagent, positioning it to deprotonate a proton at the adjacent ortho position.[4] In the case of 2-bromo-5-chloropyridin-4-amine, the primary amino group (-NH2) can act as a DMG. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium or LDA), facilitating the deprotonation of the C3 proton.

However, the amino group itself is acidic and will be deprotonated by strong organolithium bases. This initial deprotonation forms a lithium amide, which is a more powerful DMG and directs the second deprotonation to the C3 position.

Halogen-Metal Exchange

Halogen-metal exchange is another powerful method for generating organolithium species.[5] This reaction typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium.[6] The rate of halogen-metal exchange is dependent on the halogen, with the reactivity order being I > Br > Cl > F.

For 2-bromo-5-chloropyridin-4-amine, a halogen-metal exchange at the C2 position (bromine) is a potential pathway. This would compete with the desired deprotonation at C3. The choice of organolithium reagent and reaction conditions can influence the outcome.

Experimental Protocols

Safety First: Organolithium reagents such as n-butyllithium and LDA are pyrophoric and react violently with water and air.[7][8] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves.[9][10] A Class D fire extinguisher or a container of sand should be readily accessible.[11]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-5-chloropyridin-4-amine | ≥97% | Commercially Available | Store in a desiccator. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Dry over sodium/benzophenone or pass through a solvent purification system. |

| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Commercially Available | Titer should be determined prior to use. |

| Lithium diisopropylamide (LDA) | Commercially available solution or prepared in situ | Commercially Available | If preparing in situ, use freshly distilled diisopropylamine. |

| Diisopropylamine | ≥99.5%, redistilled | Commercially Available | Store over KOH pellets. |

| Electrophile (e.g., benzaldehyde, trimethylsilyl chloride) | Reagent grade | Commercially Available | Purify or distill as necessary. |

| Diethyl ether (Et2O) | Anhydrous | Commercially Available | For extraction. |

| Saturated aqueous ammonium chloride (NH4Cl) | For quenching. | ||

| Saturated aqueous sodium chloride (brine) | For washing. | ||

| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | For drying. |

Protocol 1: Directed ortho-Metalation using LDA

This protocol favors the deprotonation at the C3 position, directed by the amino group. LDA is a strong, non-nucleophilic base, which minimizes the risk of nucleophilic attack on the pyridine ring.[12]

Step-by-Step Procedure:

-

Preparation of LDA Solution (if not using a commercial solution): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add anhydrous THF (appropriate volume for a 0.5 M solution). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.0 equivalent) dropwise while maintaining the temperature below -70 °C. Stir the colorless to pale yellow solution for 30 minutes at -78 °C before use.

-

Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, dissolve 2-bromo-5-chloropyridin-4-amine (1.0 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution of the pyridine to -78 °C. Slowly add the freshly prepared or commercial LDA solution (2.2 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. The use of two equivalents of base is to first deprotonate the amine and then the C3 position. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Still at -78 °C, add the desired electrophile (1.2-1.5 equivalents) dropwise.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Halogen-Metal Exchange using n-BuLi

This protocol can lead to a mixture of products due to the competing DoM pathway. However, under carefully controlled conditions, it can favor the formation of the 2-lithiated species.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, dissolve 2-bromo-5-chloropyridin-4-amine (1.0 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is often rapid. Stir for 30-60 minutes at -78 °C.

-

Electrophilic Quench: At -78 °C, add the desired electrophile (1.2 equivalents) dropwise.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench with saturated aqueous NH4Cl solution.

-

Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Reaction Monitoring and Characterization

To ensure the success of the lithiation and subsequent functionalization, it is crucial to monitor the reaction progress and characterize the final product.

| Analytical Technique | Application |

| Thin Layer Chromatography (TLC) | Rapidly assess the consumption of the starting material and the formation of the product. |

| High-Performance Liquid Chromatography (HPLC) | Quantify the conversion of the starting material and the formation of the desired product and any side products.[13] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile products and byproducts.[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provide detailed structural information of the purified product. 1H and 13C NMR are essential for confirming the regiochemistry of the substitution.[15] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive organolithium reagent. | Titer the n-BuLi solution before use. Prepare LDA in situ immediately before the reaction. |

| Wet solvent or glassware. | Ensure all solvents and glassware are rigorously dried. | |

| Mixture of regioisomers | Competing lithiation pathways. | For C3-lithiation, ensure the use of LDA. For C2-lithiation via halogen-metal exchange, consider using a less coordinating solvent or lower temperatures. |

| Formation of side products | Reaction with the solvent (e.g., THF deprotonation). | Maintain low temperatures throughout the reaction. |

| Reaction of the lithiated intermediate with starting material. | Add the organolithium reagent slowly to a solution of the pyridine. |

Visualization of Key Processes

Directed ortho-Metalation Workflow

Caption: Workflow for Directed ortho-Metalation.

Competing Lithiation Pathways

Caption: Competing Lithiation Pathways.

Conclusion

The regioselective lithiation of 2-bromo-5-chloropyridin-4-amine is a powerful tool for the synthesis of functionalized pyridines. By carefully selecting the appropriate organolithium reagent and reaction conditions, chemists can favor either directed ortho-metalation to achieve C3-functionalization or halogen-metal exchange for C2-functionalization. The protocols and insights provided in this guide are intended to enable researchers to confidently and safely perform these valuable transformations, accelerating the discovery and development of new chemical entities.

References

-

Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. HETEROCYCLES, 37(1), 1467. [Link]

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Collum, D. B., et al. (2007). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 129(44), 13547–13557. [Link]

- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.

-

Cook, M. J., & Wakefield, B. J. (1969). Polyhalogenoaromatic compounds. Part VII. Reaction of 4-substituted tetrachloropyridines with n-butyl-lithium, the generation of 2-pyridynes, and their trapping as adducts with furan. Journal of the Chemical Society C: Organic, 1976-1981. [Link]

-

Química Organica. (n.d.). Pyridine lithiation. [Link]

-

Knochel, P., et al. (2011). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 66(5), 445-457. [Link]

-

Wikipedia. (n.d.). Aryl halide. [Link]

-

Gupta, A., & Gupta, R. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-514. [Link]

-

Schmidlin, N. M. C., et al. (2020). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications, 56(30), 4160-4163. [Link]

- Google Patents. (2017).

-

News-Medical. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

-

St. John-Campbell, S., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. [Link]

-

Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 34(23), 3647-3650. [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

-

Tungen, J. E., et al. (2017). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 22(8), 1358. [Link]

-

American Chemical Society. (n.d.). Lithiation Reaction. [Link]

-

ResearchGate. (n.d.). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

-

University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

-

ResearchGate. (n.d.). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. [Link]

-

Collum, D. B., et al. (2006). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society, 128(43), 14216–14217. [Link]

-

Wikipedia. (n.d.). n-Butyllithium. [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. [Link]

-

Pauli, G. F., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7856. [Link]

-

University of California, Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

-

St. John-Campbell, S., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. [Link]

-

Vapourtec. (n.d.). Lithiation. [Link]

-

ResearchGate. (n.d.). Am I overlooking something in n-BuLi reactions?[Link]

-

Pinto, D. C. G. A., et al. (2012). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Molecules, 17(10), 11848-11859. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation. Regioselective synthesis of condensed heterocycles. Chemical Reviews, 90(6), 879-933. [Link]

-

YouTube. (2024). LDA| Lithium diisopropylamide|Michael Addition| Aldol reaction |Robinson Annulation|Problem solved. [Link]

-

Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

-

Molbase. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]

-

University of California, Riverside Environmental Health & Safety. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

- Google Patents. (2011). Novel synthesis of substituted 4-amino-pyrimidines.

-

ResearchGate. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

-

Kang, X., et al. (2008). Stability and Reversibility of Lithium Borohydrides Doped by Metal Halides and Hydrides. The Journal of Physical Chemistry C, 112(35), 13735–13741. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. [Link]

-

SPECIFIC POLYMERS. (n.d.). HPLC, a modular technique that complements NMR. [Link]

-

Cook, M. J., & Wakefield, B. J. (1969). Polyhalogenoaromatic compounds. Part XIX. Metal–halogen exchange reactions of n-butyl-lithium with tetrabromo-4-pyridyl and tetrachloro-2-pyridyl derivatives. Journal of the Chemical Society C: Organic, 2376-2379. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pyridine lithiation [quimicaorganica.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Aryl halide - Wikipedia [en.wikipedia.org]

- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. ehs.uci.edu [ehs.uci.edu]

- 10. ehs.ucr.edu [ehs.ucr.edu]

- 11. acs.org [acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. specificpolymers.com [specificpolymers.com]

- 14. news-medical.net [news-medical.net]

- 15. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Grignard Reaction of 2-Bromo-5-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing the Grignard reaction with 2-Bromo-5-chloropyridin-4-amine. This protocol addresses the inherent challenges of chemoselectivity and functional group compatibility associated with this specific substrate. We will explore the theoretical underpinnings, provide a robust experimental protocol, and discuss potential downstream applications, particularly in the context of pharmaceutical development.

Introduction: The Strategic Importance of Functionalized Pyridyl Grignard Reagents

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The ability to selectively functionalize the pyridine ring is therefore of paramount importance in drug discovery and development. Grignard reactions offer a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse alkyl, aryl, and vinyl moieties onto a target molecule.[1][2] The specific substrate, 2-Bromo-5-chloropyridin-4-amine, presents a valuable building block for creating complex molecular architectures. However, its successful transformation via a Grignard reaction is non-trivial and requires careful consideration of several key chemical principles.

Scientific Principles and Experimental Causality

The Grignard reaction with 2-Bromo-5-chloropyridin-4-amine is governed by a delicate interplay of reactivity and selectivity. Understanding these factors is crucial for designing a successful synthetic strategy.

Chemoselectivity: Bromine vs. Chlorine

The primary challenge in forming a Grignard reagent from a dihalogenated pyridine is achieving selective reaction at one halogen over the other. In the case of 2-Bromo-5-chloropyridin-4-amine, the carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-chlorine bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This inherent chemoselectivity allows for the preferential formation of the 2-pyridylmagnesium bromide species.

The Role of the Amino Group: A Double-Edged Sword

The presence of the 4-amino group introduces another layer of complexity. The amine protons are acidic and will react with the highly basic Grignard reagent. This can lead to two potential issues:

-

Consumption of the Grignard Reagent: The acid-base reaction will consume the desired organometallic species, reducing the overall yield of the subsequent coupling reaction.

-

Formation of an Amido-Magnesium Halide: The deprotonation of the amine will form a magnesium halide salt of the amine. This species can influence the solubility and reactivity of the Grignard reagent.

To mitigate these effects, it is common practice to use an excess of the Grignard reagent to first deprotonate the amine before the desired carbon-carbon bond formation occurs. Alternatively, protection of the amino group prior to the Grignard reaction can be considered, although this adds extra steps to the synthetic sequence.

Reaction Mechanism

The formation of the Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism at the magnesium surface. The subsequent reaction with an electrophile, such as an aldehyde or ketone, is a nucleophilic addition.

Caption: General mechanism of Grignard reagent formation and subsequent reaction.

Detailed Experimental Protocol

This protocol outlines the formation of the Grignard reagent from 2-Bromo-5-chloropyridin-4-amine and its subsequent reaction with a model electrophile, benzaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-5-chloropyridin-4-amine | ≥97% | e.g., Sigma-Aldrich, Alfa Aesar | Store in a desiccator. |

| Magnesium turnings | Grignard grade | e.g., Sigma-Aldrich | |

| Iodine | Crystal, ACS reagent | e.g., Sigma-Aldrich | For activation of magnesium. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | e.g., Sigma-Aldrich | Use freshly distilled from sodium/benzophenone.[2] |

| Benzaldehyde | ≥99%, freshly distilled | e.g., Sigma-Aldrich | |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | For workup. | |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | For workup. | |

| Diethyl ether | Anhydrous | e.g., Sigma-Aldrich | For extraction. |

| Magnesium sulfate (MgSO₄) | Anhydrous | e.g., Sigma-Aldrich | For drying. |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or equivalent inert atmosphere setup

Experimental Workflow

Caption: Step-by-step workflow for the Grignard reaction.

Step-by-Step Procedure

Part A: Grignard Reagent Formation

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.

-

Reaction Setup: Assemble a three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask.

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until violet vapors of iodine are observed. This helps to activate the magnesium surface.[3]

-

Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings.

-

Substrate Addition: Dissolve 2-Bromo-5-chloropyridin-4-amine (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension.

-

Maintaining the Reaction: The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a water bath may be necessary. Once initiated, add the remainder of the substrate solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear as a grayish, cloudy suspension.

Part B: Reaction with Benzaldehyde

-

Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Electrophile Addition: Dissolve benzaldehyde (1.1 equivalents) in anhydrous THF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

Part C: Workup and Purification

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl at 0 °C. This will protonate the intermediate alkoxide and neutralize any unreacted Grignard reagent.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

Key Parameters and Expected Outcomes

| Parameter | Recommended Value/Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent through coordination.[3] |

| Temperature | Reflux for formation, 0 °C to RT for reaction | Balances reaction rate and minimizes side reactions. |

| Equivalents of Mg | 1.2 equivalents | Ensures complete consumption of the aryl bromide. |

| Equivalents of Electrophile | 1.1 equivalents | Drives the reaction to completion. |

| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents are sensitive to moisture and oxygen.[2] |

| Expected Yield | 50-70% (highly dependent on substrate and electrophile) | Grignard reactions with functionalized pyridines can have moderate yields. |

Troubleshooting and Safety Considerations

-

Failure to Initiate: This is a common issue. Ensure all reagents and glassware are scrupulously dry. Gentle heating and the use of an activating agent like iodine are crucial. A small amount of pre-formed Grignard reagent can also be used as an initiator.

-

Low Yield: This can be due to incomplete Grignard formation, reaction with the amine proton, or side reactions like Wurtz coupling.[4] Using an excess of the Grignard reagent can help.

-

Safety: Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under a strict inert atmosphere. Anhydrous ethers are flammable and can form explosive peroxides.[5] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The starting material, 2-Bromo-5-chloropyridin-4-amine, is harmful if swallowed and causes skin and eye irritation.[6]

Downstream Applications: The Kumada Coupling

The synthesized pyridyl Grignard reagent is a versatile intermediate for cross-coupling reactions. A prominent example is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[7] This reaction is highly effective for the formation of biaryl and heteroaryl structures, which are prevalent in many drug molecules.

Caption: Schematic of a Kumada cross-coupling reaction.

Conclusion

The Grignard reaction of 2-Bromo-5-chloropyridin-4-amine is a valuable transformation for the synthesis of functionalized pyridine derivatives. By carefully controlling the reaction conditions and understanding the underlying principles of chemoselectivity and functional group compatibility, researchers can successfully employ this method to generate novel molecular entities for drug discovery and development. The protocol provided herein serves as a robust starting point for further optimization and application in various synthetic contexts.

References

- Benchchem. Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

PubChem. 2-Amino-5-bromo-4-chloropyridine. [Link]

-

Chemguide. An Introduction to Grignard Reagents. [Link]

-

ResearchGate. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

-

NROChemistry. Kumada Coupling. [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kumada Coupling | NROChemistry [nrochemistry.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-chloropyridin-4-amine

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the challenging substrate, 2-Bromo-5-chloropyridin-4-amine. This electron-deficient, multi-functionalized heterocycle is a valuable building block, but its unique electronic and structural properties can lead to common issues such as low yield and catalyst inhibition.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate these challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Core Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, forming a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][2] The process is driven by a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is critical for effective troubleshooting.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide for 2-Bromo-5-chloropyridin-4-amine

This table outlines common problems encountered with this specific substrate and provides targeted solutions based on mechanistic reasoning.

| Symptom / Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |

| Low or No Yield / No Conversion | 1. Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, effectively poisoning the catalyst and halting the cycle.[4][5] 2. Inactive Catalyst Species: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be unstable. 3. Poor Oxidative Addition: The C-Br bond, while more reactive than the C-Cl bond, may still require specific conditions for efficient oxidative addition, which is often the rate-determining step. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs).[1] These ligands sterically hinder the pyridine nitrogen from binding to the palladium and their strong electron-donating ability promotes the crucial oxidative addition and reductive elimination steps.[3] 2. Catalyst System: Use a pre-formed Pd(0) source like Pd₂(dba)₃ in combination with a ligand, or use a modern, well-defined palladacycle precatalyst. 3. Reaction Temperature: Increase the reaction temperature (e.g., 80-110 °C) to overcome the activation energy barrier for oxidative addition. Monitor for decomposition. |

| Significant Side Product Formation | 1. Protodeboronation: The boronic acid reagent (Ar-B(OH)₂) is converted to the corresponding arene (Ar-H) before it can transmetalate. This is often accelerated by excess water or certain bases.[4][6] 2. Homocoupling: The boronic acid couples with itself to form a biaryl (Ar-Ar), often promoted by oxygen or high temperatures. 3. Debromination/Dehalogenation: The starting material (2-Bromo-5-chloropyridin-4-amine) is reduced to 5-chloropyridin-4-amine. | 1. Minimize Protodeboronation: Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[6] Use a non-aqueous base like K₃PO₄ or Cs₂CO₃. If using an aqueous solvent system, minimize the amount of water and ensure the reaction is thoroughly degassed. 2. Control Homocoupling: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Avoid excessively high temperatures. 3. Prevent Dehalogenation: This often points to issues with the catalytic cycle stalling after oxidative addition. Re-evaluate the ligand and base combination to ensure transmetalation is efficient. |

| Reaction Stalls / Incomplete Conversion | 1. Base Incompatibility: The chosen base may not be strong enough to activate the boronic acid for transmetalation or may be sterically hindered. The role of the base is crucial for forming the reactive boronate species.[1][7] 2. Solvent Issues: The solvent may not be optimal for solubility of all reagents or for stabilizing the catalytic intermediates. 3. Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary to achieve full conversion in a reasonable time. | 1. Base Screening: Screen a panel of bases. K₃PO₄ is often a robust choice for heteroaromatic substrates. Cs₂CO₃ can be more effective but is more expensive. For base-sensitive functional groups, weaker bases like K₂CO₃ can be used, often requiring higher temperatures.[1][3] 2. Solvent Optimization: Aprotic polar solvents like 1,4-Dioxane, Toluene, or DMF, often with a small amount of water (e.g., 10:1 organic:water), are common.[1][8] The water can aid in dissolving the base and facilitating the formation of the active boronate. 3. Increase Catalyst: Incrementally increase the catalyst and ligand loading from 1-2 mol% up to 5 mol%. |

| Selective Reaction at Bromo, but not Chloro position | Differential Reactivity of C-X Bonds: The Carbon-Bromine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This makes the C-Br bond much more susceptible to oxidative addition by the Pd(0) catalyst. | This is the expected and desired outcome. The reactivity order is C–I > C–OTf > C–Br >> C–Cl.[1][2] This chemoselectivity is a powerful feature of the Suzuki reaction, allowing for sequential couplings. If coupling at the chloro- position is desired later, much harsher conditions and specialized catalyst systems designed for C-Cl activation would be required.[3] |

Frequently Asked Questions (FAQs)

Q1: Why is 2-Bromo-5-chloropyridin-4-amine considered a "challenging" substrate?

This substrate presents a convergence of several challenges. Firstly, it is an electron-deficient pyridine. The electronegative nitrogen atom and the chloro substituent withdraw electron density, which can slow the rate-limiting oxidative addition step. Secondly, and most critically, the pyridine nitrogen can act as a Lewis base and coordinate directly to the palladium catalyst. This coordination can sequester the active catalyst, preventing it from participating in the catalytic cycle and leading to low or no conversion.[5]

Q2: I have a low yield. What is the first thing I should change?

Before changing chemical parameters, verify the integrity of your reagents. Ensure your boronic acid has not degraded (protodeboronated) during storage. Confirm your solvent is anhydrous (if required) and properly degassed to remove oxygen, which can degrade phosphine ligands and promote side reactions. If reagents are confirmed to be good, the first and most impactful parameter to change for a substrate like this is often the ligand . Switching from a standard ligand like PPh₃ to a bulky, electron-rich Buchwald-type phosphine ligand (e.g., SPhos, XPhos) can overcome catalyst inhibition and dramatically improve yields.[9]

Q3: What is the specific role of the base and how do I choose the right one?

The base is not merely a spectator; it plays at least two critical roles in the catalytic cycle.[1] Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[7] The choice of base is critical.

-

Strong Bases (e.g., NaOH, K₃PO₄, Cs₂CO₃): These are generally more effective at promoting transmetalation and are often used for difficult couplings. K₃PO₄ is a widely used, effective, and moderately strong base.

-

Weaker Bases (e.g., K₂CO₃, NaHCO₃): These are used when the substrate contains base-sensitive functional groups. They may require higher reaction temperatures to be effective.[10]

-

Fluoride Sources (e.g., KF, CsF): These can also activate the boronic acid and are sometimes effective when other bases fail.

Q4: How do I know if protodeboronation is the main problem?

The primary indicator of protodeboronation is the presence of a significant amount of the corresponding arene byproduct (Ar-H from your boronic acid Ar-B(OH)₂) in your crude reaction mixture, which can be identified by LC-MS or ¹H NMR. To mitigate this, consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester), which is less prone to this side reaction.[6] Additionally, minimizing water in the reaction and using a non-hydroxide base like K₃PO₄ can help.

Logical Troubleshooting Workflow

When faced with a failed or low-yielding reaction, a systematic approach is more effective than random changes.

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol A: Standard Starting Conditions

This protocol provides a reliable baseline for initial experiments.

-

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-chloropyridin-4-amine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a solvent mixture of isopropanol (10 mL) and water (5 mL).[11]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 8-12 hours.[11]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Remove the isopropanol under reduced pressure. Extract the remaining aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol B: Optimized Conditions for Challenging Substrates

This protocol employs a more advanced catalyst system known to be effective for heteroaryl halides.

-

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-chloropyridin-4-amine (1.0 mmol, 1 equiv.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and a bulky phosphine ligand, such as SPhos (0.044 mmol, 4.4 mol%). Add this solid mixture to the Schlenk flask.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

-

Reaction: Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 4-16 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Concentrate the filtrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

References

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available from: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Available from: [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH. Available from: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

-

Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

-

A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. ACS Publications. Available from: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]